Cas no 941267-61-4 (5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile)

5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
- F3330-0173
- 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- 941267-61-4
- VU0611141-1
- 5-((3,4-dimethoxyphenethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- STK874414
- 5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- AKOS002298187
- 5-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-[4-(4-morpholinylsulfonyl)phenyl]-4-oxazolecarbonitrile
- 5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile
-
- Inchi: 1S/C24H26N4O6S/c1-31-21-8-3-17(15-22(21)32-2)9-10-26-24-20(16-25)27-23(34-24)18-4-6-19(7-5-18)35(29,30)28-11-13-33-14-12-28/h3-8,15,26H,9-14H2,1-2H3
- InChI Key: SKOXRWJBAJYRFW-UHFFFAOYSA-N
- SMILES: O1C(NCCC2=CC=C(OC)C(OC)=C2)=C(C#N)N=C1C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 498.15730574g/mol
- Monoisotopic Mass: 498.15730574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 816
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135Ų
- XLogP3: 3.6
Experimental Properties
- Density: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 733.5±70.0 °C(Predicted)
- pka: -2.76±0.50(Predicted)
5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3330-0173-2mg |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-4mg |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-15mg |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-2μmol |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-5mg |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-25mg |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-50mg |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-20mg |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-75mg |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3330-0173-10μmol |
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
941267-61-4 | 90%+ | 10μl |
$69.0 | 2023-04-26 |
5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile Related Literature
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
Additional information on 5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile
Comprehensive Analysis of 5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile (CAS No. 941267-61-4)
The compound 5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile (CAS No. 941267-61-4) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a 1,3-oxazole core with a morpholine-4-sulfonyl group and a 3,4-dimethoxyphenyl ethylamino side chain, making it a subject of significant interest in medicinal chemistry and drug discovery. Researchers are particularly drawn to its potential applications in targeting specific enzymatic pathways, given its sulfonyl and nitrile functionalities, which are known to enhance binding affinity and metabolic stability.
In recent years, the demand for novel heterocyclic compounds like 5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile has surged due to their versatility in pharmaceutical research. This compound’s oxazole ring system is a key feature, as it is frequently explored for its bioisosteric properties, often serving as a replacement for phenyl or pyridine rings in drug design. Additionally, the presence of a morpholine moiety is noteworthy, as this saturated nitrogen-oxygen heterocycle is a common pharmacophore in FDA-approved drugs, contributing to improved solubility and pharmacokinetic profiles.
The synthesis of CAS No. 941267-61-4 involves multi-step organic reactions, including nucleophilic substitutions and cyclization strategies. One of the critical steps is the introduction of the morpholine-4-sulfonyl group, which requires careful optimization to avoid side reactions. Researchers often employ palladium-catalyzed cross-coupling or microwave-assisted synthesis to improve yields and reduce reaction times. The compound’s carbonitrile group further adds to its reactivity, enabling downstream derivatization for structure-activity relationship (SAR) studies.
From a therapeutic perspective, 5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile has garnered attention in the context of kinase inhibition and GPCR modulation. Its structural resemblance to known kinase inhibitors suggests potential applications in oncology, particularly in targeting aberrant signaling pathways. The 3,4-dimethoxyphenyl moiety, for instance, is a recurring motif in kinase inhibitors like imatinib analogs, hinting at possible cross-reactivity with tyrosine kinases.
Another area of exploration for this compound is its role in neurodegenerative disease research. The morpholine and sulfonyl groups are often associated with blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug development. Preclinical studies are investigating whether CAS No. 941267-61-4 could serve as a scaffold for designing neuroprotective agents, especially given the rising global focus on Alzheimer’s and Parkinson’s disease therapeutics.
In the realm of synthetic chemistry, 5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile exemplifies the growing trend of combining privileged structures into hybrid molecules. This approach, often termed "fragment-based drug design," leverages the synergistic effects of multiple pharmacophores to enhance target specificity. The compound’s oxazole-carbonitrile segment, for example, could interact with cysteine residues in enzymes, offering a unique mechanism of action distinct from traditional inhibitors.
Environmental and regulatory considerations also play a role in the compound’s applications. Unlike many high-risk substances, CAS No. 941267-61-4 is not classified as a hazardous material, making it a safer candidate for laboratory-scale investigations. Its stability under ambient conditions further supports its use in high-throughput screening (HTS) assays, where reproducibility is paramount.
Looking ahead, the scientific community anticipates expanded studies on 5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-4-(morpholine-4-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile, particularly in personalized medicine. With the advent of AI-driven drug discovery, computational models are being employed to predict its off-target effects and optimize its scaffold for clinical translation. As researchers continue to unravel its full potential, this compound may well emerge as a cornerstone in next-generation therapeutics.
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